molecular formula C10H14N2O2 B13901432 Methyl 3-(3-hydrazinylphenyl)propanoate

Methyl 3-(3-hydrazinylphenyl)propanoate

Cat. No.: B13901432
M. Wt: 194.23 g/mol
InChI Key: JJWGZBXZXLERJZ-UHFFFAOYSA-N
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Description

Methyl 3-(3-hydrazinylphenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydrazinyl group attached to a phenyl ring, which is further connected to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-hydrazinylphenyl)propanoate typically involves the esterification of 3-(3-hydrazinylphenyl)propanoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-hydrazinylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Azo or azoxy compounds.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-hydrazinylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazinyl group.

    Medicine: Explored for its potential as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-hydrazinylphenyl)propanoate involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to the modification of proteins and nucleic acids. This can result in changes in cellular signaling pathways and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-hydrazinylphenyl)propanoate
  • Methyl 3-(4-hydrazinylphenyl)propanoate
  • Ethyl 3-(3-hydrazinylphenyl)propanoate

Uniqueness

Methyl 3-(3-hydrazinylphenyl)propanoate is unique due to the specific position of the hydrazinyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different biological and chemical properties compared to its isomers.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 3-(3-hydrazinylphenyl)propanoate

InChI

InChI=1S/C10H14N2O2/c1-14-10(13)6-5-8-3-2-4-9(7-8)12-11/h2-4,7,12H,5-6,11H2,1H3

InChI Key

JJWGZBXZXLERJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)NN

Origin of Product

United States

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